molecular formula C17H19NO3S B2886766 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide CAS No. 881791-52-2

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B2886766
CAS No.: 881791-52-2
M. Wt: 317.4
InChI Key: LZYSUBJFKDFBOF-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide is an organic compound that features a benzenesulfonyl group attached to a propanamide backbone, with a 2,5-dimethylphenyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide typically involves the reaction of benzenesulfonyl chloride with N-(2,5-dimethylphenyl)propanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

C6H5SO2Cl+N(C6H3(CH3)2)CH2CH2CONH2C6H5SO2N(C6H3(CH3)2)CH2CH2CONH2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{N}(\text{C}_6\text{H}_3(\text{CH}_3)_2)\text{CH}_2\text{CH}_2\text{CONH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N}(\text{C}_6\text{H}_3(\text{CH}_3)_2)\text{CH}_2\text{CH}_2\text{CONH}_2 + \text{HCl} C6​H5​SO2​Cl+N(C6​H3​(CH3​)2​)CH2​CH2​CONH2​→C6​H5​SO2​N(C6​H3​(CH3​)2​)CH2​CH2​CONH2​+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition due to its sulfonamide group.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzymes or receptors and modulate their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)propanamide
  • 3-(benzenesulfonyl)-N-(3,5-dimethylphenyl)propanamide
  • 3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)butanamide

Uniqueness

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide is unique due to the specific positioning of the dimethylphenyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-13-8-9-14(2)16(12-13)18-17(19)10-11-22(20,21)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYSUBJFKDFBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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